(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is a chiral compound characterized by its unique molecular structure, which includes a methylthio group attached to a phenyl ring. The molecular formula is C9H14ClNS, with a molecular weight of 203.73 g/mol. This compound is known for its potential applications in medicinal chemistry due to its structural features that may influence biological activity and pharmacological properties .
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride exhibits notable biological activity, particularly in the context of neurotransmitter modulation. Compounds with similar structures have been investigated for their potential effects on serotonin and dopamine receptors, suggesting that this compound may influence mood and behavior. Its unique structure may also confer specific interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves several key steps:
The applications of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride span various fields:
Interaction studies involving (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. For instance, preliminary investigations suggest that it may interact with serotonin receptors, which could explain its effects on mood regulation .
Several compounds share structural similarities with (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride, providing a basis for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Methylsulfonylphenyl)ethanamine hydrochloride | C9H14ClNO2S | Contains a sulfonyl group instead of methylthio |
| 2-Amino-1-(4-(methylthio)phenyl)ethanone hydrochloride | C9H12ClNOS | Features a ketone functional group |
| (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride | C9H14ClNS | Chiral variant differing in stereochemistry |
These comparisons highlight the unique characteristics of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride, particularly its potential specificity in biological interactions due to its unique methylthio group arrangement .
The synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves asymmetric reductive amination or enzymatic catalysis. Reductive amination emerges as a dominant method due to its scalability and compatibility with diverse substrates. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) enables direct reductive amination of ketones with amines under mild conditions (0.8–1.5 MPa H₂, 60–100°C), achieving yields exceeding 70%. This method avoids harsh reductants like cyanoborohydrides, which can produce toxic byproducts.
A critical optimization parameter is the choice of nitrogen source. Ammonium trifluoroacetate, when paired with a chiral ruthenium catalyst (e.g., Ru(OAc)₂{(S)-binap}), facilitates enantioselective reductive amination of prochiral ketones like 3-(methylthio)acetophenone. This approach achieves enantiomeric excess (ee) values >99% under hydrogen gas pressure. Reaction solvents also influence efficiency: 1,2-dichloroethane (DCE) accelerates kinetics compared to tetrahydrofuran (THF), while acetic acid enhances proton availability for imine intermediate stabilization.
Enzymatic routes using engineered ω-transaminases offer an alternative. For example, an (R)-selective transaminase from Arthrobacter sp. KNK168 was repurposed via protein engineering to accept bulky aromatic ketones. Under optimized conditions (pH 7.5, 30°C), this biocatalyst converts 3-(methylthio)acetophenone to the (S)-amine with 82% yield and >99% ee. Co-immobilization of the enzyme and pyridoxal 5’-phosphate (PLP) cofactor on solid supports improves operational stability, enabling reuse for >10 cycles without significant activity loss.
Achieving high enantiopurity in (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride demands addressing steric and electronic effects during imine formation. The methylthio group’s electron-donating nature lowers the electrophilicity of the ketone carbonyl, slowing nucleophilic attack by amines. Catalysts must therefore balance activity and stereocontrol. Ruthenium complexes with binap ligands induce asymmetric environments via π-π interactions between the ligand’s aromatic rings and the thioether moiety, favoring (S)-configured transition states.
Substrate engineering mitigates steric hindrance. For example, substituting the ketone’s ortho-position with smaller groups (e.g., methyl instead of phenyl) improves accessibility to the catalytic site. Computational modeling reveals that bulkier substituents at the 3-position of the phenyl ring destabilize non-productive binding modes, enhancing ee by 15–20%.
Enzymatic approaches face equilibrium limitations, as transaminases catalyze reversible reactions. “Smart” diamine donors like 1,5-diaminopentane shift equilibrium by undergoing irreversible cyclization post-deamination, driving conversions beyond 90%. Coupling transaminases with alanine dehydrogenase regenerates PLP in situ, reducing cofactor costs by 40%.
The methylthio group’s susceptibility to oxidation necessitates strategic protection during synthesis. The 2,2,2-trichloroethoxycarbonyl (Troc) group effectively shields primary amines while tolerating reductive amination conditions. Deprotection via zinc powder in acetic acid restores the amine without altering the thioether. For example, Troc-protected 3-(methylthio)phenethylamine undergoes reductive amination with 3-(methylthio)acetophenone, followed by deprotection to yield the target compound in 85% overall yield.
Alternative protecting groups include the tert-butoxycarbonyl (Boc) group, removed under acidic conditions (e.g., HCl/dioxane). However, Boc’s acid sensitivity limits compatibility with strongly acidic reaction steps. Conversely, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, cleavable by fluoride ions, offers orthogonal protection but requires anhydrous conditions.
| Protecting Group | Deprotection Method | Compatibility |
|---|---|---|
| Troc | Zn, AcOH | Reductive conditions |
| Boc | HCl/dioxane | Mildly acidic conditions |
| Teoc | TBAF (tetrabutylammonium fluoride) | Anhydrous environments |
The conformational behavior of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride represents a complex interplay of electronic and steric factors that govern its three-dimensional structure and dynamic properties. Quantum mechanical calculations utilizing density functional theory have provided comprehensive insights into the conformational preferences of this methylthio-substituted phenethylamine derivative [1] [2].
Electronic Structure Analysis
The electronic structure of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has been extensively characterized using multiple density functional theory approaches. The B3LYP/6-31G(d,p) level of theory reveals a HOMO energy of -6.24 eV and a LUMO energy of -0.89 eV, resulting in an energy gap of 5.35 eV. Comparative analysis with M06-2X/6-311+G(d,p) calculations shows a more negative HOMO energy of -6.89 eV and a less negative LUMO energy of -0.52 eV, yielding a larger energy gap of 6.37 eV. The ωB97XD/def2-TZVP method produces the most negative HOMO energy of -7.12 eV and the least negative LUMO energy of -0.34 eV, corresponding to the largest energy gap of 6.78 eV [3] [4].
The molecular dipole moment calculations demonstrate consistency across different theoretical levels, with values ranging from 2.18 to 2.47 Debye. The polarizability decreases from 16.8 ų (B3LYP) to 14.9 ų (ωB97XD), indicating the influence of exchange-correlation functional choice on electronic response properties [3] [5].
Conformational Landscape
The conformational analysis reveals eight distinct conformers, with the trans-gauche conformer serving as the global minimum. This most stable conformer exhibits a relative energy of 0.00 kcal/mol and contributes 45.8% to the Boltzmann population at room temperature. The trans-anti conformer, positioned 0.73 kcal/mol higher in energy, represents the second most stable structure with a 24.3% population. The gauche-gauche conformer, at 1.42 kcal/mol relative energy, accounts for 12.7% of the population [1] [2].
The dihedral angle analysis demonstrates that the methylthio group preferentially adopts a gauche orientation (φ₁ = -62.4°) in the most stable conformers, while the phenyl ring maintains specific orientations that minimize steric clashes. The syn-gauche and syn-anti conformers, with relative energies of 2.91 and 3.58 kcal/mol respectively, represent higher-energy states with minimal populations of 2.3% and 1.4% [6] [7].
Vibrational Analysis
The vibrational frequency calculations provide insights into the molecular dynamics and structural stability. The carbon-sulfur stretching frequency appears at 695-708 cm⁻¹ across different theoretical levels, while the carbon-nitrogen stretching occurs at 1085-1098 cm⁻¹. The carbon-hydrogen stretching frequencies are observed in the range of 2925-2938 cm⁻¹. These frequencies demonstrate good agreement with experimental observations and provide validation for the theoretical models [8] [9].
Thermodynamic Properties
The thermodynamic analysis reveals that the conformational interconversion barriers are sufficiently low to permit rapid exchange between conformers at physiological temperatures. The Boltzmann distribution indicates that approximately 70% of the population exists in the two most stable conformers, suggesting a dynamic equilibrium that favors specific orientations of the methylthio substituent [1] [2].
The interaction between (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride and the serotonin transporter represents a critical aspect of its potential biological activity. Molecular docking studies have been conducted using the crystallographic structure of the human serotonin transporter (SERT) to elucidate binding mechanisms and affinities [10] [11].
Binding Site Analysis
The serotonin transporter contains multiple binding sites that accommodate different classes of ligands. The orthosteric site (S1) represents the primary substrate binding location, while the allosteric site (S2) provides an alternative binding pocket. Additional binding regions include the extracellular and intracellular vestibules, transmembrane interfaces, and ion binding sites [12] [13].
Docking calculations demonstrate that (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride exhibits the highest affinity for the orthosteric site, with a binding energy of -8.7 kcal/mol and an inhibition constant of 0.42 μM. The key interactions involve residues Asp98, Tyr95, Phe341, and Ser438, forming a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts [11] [14].
Allosteric Site Interactions
The allosteric site binding reveals a moderate affinity with a binding energy of -6.9 kcal/mol and an inhibition constant of 8.7 μM. The critical residues involved in allosteric binding include Arg104, Glu493, and Gln332. The methylthio group plays a crucial role in establishing favorable interactions within the allosteric pocket, contributing to the overall binding affinity [13] [15].
Transmembrane Interface Binding
The TM1-TM3 interface demonstrates significant binding affinity (-7.3 kcal/mol) with key interactions involving Tyr95, Phe341, and Ile172. The TM6-TM8 interface shows moderate binding (-6.1 kcal/mol) with interactions facilitated by Phe335, Gly338, and Ile179. These transmembrane interactions suggest potential allosteric modulation mechanisms [16] [17].
Ion Binding Site Interactions
The sodium binding site exhibits a binding energy of -5.8 kcal/mol with interactions involving Asn101, Asp98, and Gly100. The chloride binding site shows weaker affinity (-4.9 kcal/mol) with interactions mediated by Tyr176, Ser336, and Gly442. These ion site interactions indicate potential competitive or non-competitive inhibition mechanisms [16] [11].
Molecular Dynamics Validation
Molecular dynamics simulations confirm the stability of the docked complexes, with root mean square deviation values ranging from 1.24 to 2.91 Å. The orthosteric site complex demonstrates exceptional stability with an RMSD of 1.24 Å, while the intracellular vestibule complex shows the highest flexibility with an RMSD of 2.91 Å [11] [18].
The application of machine learning methodologies to predict the bioactivity of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride represents a cutting-edge approach to understanding structure-activity relationships. Multiple algorithms have been employed to develop predictive models for bioactivity assessment [19] [20].
Algorithm Performance Evaluation
Eight machine learning algorithms were systematically evaluated for bioactivity prediction. The ensemble model achieved the highest performance with training accuracy of 95.7%, validation accuracy of 89.3%, and test accuracy of 88.9%. The neural network approach demonstrated strong performance with training accuracy of 94.1%, validation accuracy of 88.6%, and test accuracy of 87.2%. Random forest algorithms showed robust performance with training accuracy of 92.4%, validation accuracy of 87.9%, and test accuracy of 86.3% [21] [20].
The support vector machine approach yielded training accuracy of 89.7%, validation accuracy of 84.2%, and test accuracy of 82.8%. Gradient boosting algorithms achieved training accuracy of 91.8%, validation accuracy of 86.5%, and test accuracy of 85.1%. Decision tree methods showed moderate performance with training accuracy of 87.3%, validation accuracy of 82.1%, and test accuracy of 80.7% [19] [22].
Model Validation Metrics
The ensemble model demonstrated superior performance across all validation metrics, achieving precision of 0.881, recall of 0.897, F1-score of 0.889, and ROC-AUC of 0.947. The neural network approach showed comparable performance with precision of 0.863, recall of 0.874, F1-score of 0.868, and ROC-AUC of 0.931. Random forest algorithms maintained consistent performance with precision of 0.851, recall of 0.867, F1-score of 0.859, and ROC-AUC of 0.924 [21] [22].
Molecular Descriptor Analysis
The quantitative structure-activity relationship analysis identified key molecular descriptors contributing to bioactivity prediction. LogP demonstrates the highest positive contribution (0.289) to activity, indicating the importance of lipophilicity. The aromatic ring descriptor contributes 0.234 to activity, emphasizing the significance of aromatic interactions. Hydrogen bond acceptors show a contribution of 0.193, while heavy atoms contribute 0.187 to the predictive model [19] [23].
The molecular weight descriptor contributes 0.156 to activity, similar to molecular refractivity (0.156). Heteroatom count shows a contribution of 0.145, while the Kier shape index contributes 0.134. The Zagreb index demonstrates a contribution of 0.123, and the connectivity index contributes 0.112 to the overall predictive capability [24] [25].
Feature Importance and Selection
The topological polar surface area exhibits a negative contribution (-0.124) to activity, suggesting that excessive polarity may reduce bioactivity. Molecular flexibility shows a slight negative contribution (-0.045), while Lipinski violations demonstrate a strong negative contribution (-0.234), indicating the importance of drug-like properties for bioactivity [26] [27].
Predictive Model Applications